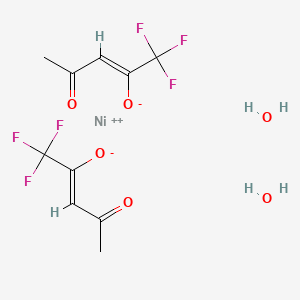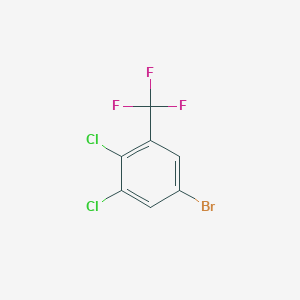
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is a coordination compound with the chemical formula C10H8F6NiO4•2H2O. It is a green powder that is used primarily in research and industrial applications. This compound is known for its stability and unique properties, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with trifluoroacetylacetone in the presence of water. The reaction typically involves dissolving nickel(II) chloride hexahydrate in water, followed by the addition of trifluoroacetylacetone. The mixture is then stirred and heated to facilitate the formation of the desired product. The resulting solution is cooled, and the product is precipitated out, filtered, and dried .
Industrial Production Methods: In industrial settings, the production of nickel trifluoroacetylacetonate dihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes using suitable reducing agents.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and other chelating agents.
Major Products Formed:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is used in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Research on nickel-based compounds for potential therapeutic applications, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of nickel trifluoroacetylacetonate dihydrate involves its ability to coordinate with various ligands and form stable complexes. The trifluoroacetylacetonate ligands provide a strong chelating effect, stabilizing the nickel center and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .
Comparación Con Compuestos Similares
Nickel acetylacetonate: Similar structure but without the trifluoromethyl groups, leading to different reactivity and stability.
Nickel hexafluoroacetylacetonate: Contains hexafluoromethyl groups, providing even greater stability and different reactivity compared to nickel trifluoroacetylacetonate dihydrate.
Uniqueness: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and reactive nickel complexes .
Propiedades
IUPAC Name |
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-NFZBZNCTSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)








![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B7806070.png)

